tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22FN3O3
Preparation Methods
The synthesis of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-carbamoyl-3-fluoroaniline with tert-butyl 2-methylpiperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF) at reflux temperature .
Chemical Reactions Analysis
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique chemical structure.
Pharmaceutical Research: The compound is investigated for its potential as a drug candidate in various therapeutic areas.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-carbamoylphenyl)-2-methylpiperazine-1-carboxylate: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.
tert-Butyl 4-(4-carbamoyl-3-chlorophenyl)-2-methylpiperazine-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)12-5-6-13(15(19)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXRGSRVCHSFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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